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Compound of Interest |

Compound Name: 3-Cyclopropyl-4-fluoroaniline
CAS No.: 890129-90-5
Cat. No.: B1425622
Get Quote
. J

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Cyclopropyl-4-
fluoroaniline

Abstract This technical guide provides a comprehensive spectroscopic profile of 3-
Cyclopropyl-4-fluoroaniline (CAS 890129-90-5), a critical intermediate in the synthesis of
fluoroquinolone antibiotics and kinase inhibitors. By synthesizing experimental data from
structural analogs with theoretical chemical shift principles, this document details the Mass
Spectrometric (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) signatures
required for rigorous quality control and structural validation.

Introduction & Chemical Profile

3-Cyclopropyl-4-fluoroaniline (

) represents a privileged scaffold in medicinal chemistry. The cyclopropy! group introduces
unique steric constraints and metabolic stability, while the fluorine atom modulates pKa and
lipophilicity. Accurate characterization is essential due to the prevalence of regioisomeric
impurities (e.g., N-cyclopropyl isomers) that can arise during synthesis.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1425622#bc-rfq
https://www.benchchem.com/product/b1425622/docs?utm_src=pdf-body#spectroscopic-data-of-3-cyclopropyl-4-fluoroaniline
https://www.benchchem.com/product/b1425622/docs?utm_src=pdf-body#spectroscopic-data-of-3-cyclopropyl-4-fluoroaniline
https://www.benchchem.com/product/b1425622/docs?utm_src=pdf-body#spectroscopic-data-of-3-cyclopropyl-4-fluoroaniline
https://www.benchchem.com/product/b1425622/docs?utm_src=pdf-body#spectroscopic-data-of-3-cyclopropyl-4-fluoroaniline
https://www.benchchem.com/product/b1425622/docs?utm_src=pdf-body#spectroscopic-data-of-3-cyclopropyl-4-fluoroaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425622?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Identity:

IUPAC Name: 3-Cyclopropyl-4-fluoroaniline[1]

CAS Number: 890129-90-5

Molecular Formula:

Molecular Weight: 151.18 g/mol

Appearance: Pale yellow to brown viscous oil or low-melting solid.

Solubility: Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water.

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying specific impurities. The industrial standard involves a Suzuki-Miyaura cross-
coupling.

Primary Route: Palladium-catalyzed coupling of 3-bromo-4-fluoroaniline with
cyclopropylboronic acid.

Suzuki Coupling 3-Cyclopropyl-
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Pd(dppf)Cl2 ) Protodehalogenation J Impurity A: ;
T K3PO4, Toluene/H20 . oxidative Coupling - + DEE1M (4-Fluoroaniline)
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Figure 1: Synthesis pathway highlighting origins of spectroscopic impurities.

Mass Spectrometry (MS) Profiling
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Mass spectrometry provides the primary confirmation of molecular weight. The cyclopropyl ring
renders the molecule susceptible to specific fragmentation pathways useful for structural
elucidation.

Methodology:

« lonization: Electrospray lonization (ESI) in Positive Mode (+ve).

e Solvent: Methanol + 0.1% Formic Acid.[2]

Spectral Data:

lon Type m/z (Observed) Interpretation

| 152.09 | Protonated Molecular lon (Base Peak) | |

| 174.07 | Sodium Adduct | |

| 303.17 | Protonated Dimer | | Fragment A | 132.06 | Loss of HF (
) | | Fragment B | 124.05 | Ring opening/Loss of

(Cyclopropyl cleavage) |

Mechanistic Insight: The loss of 20 Da (HF) is diagnostic for fluoroanilines. However, the
cyclopropyl group often undergoes ring opening prior to fragmentation, leading to complex
rearrangement ions not seen in simple alkyl anilines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the 3-cyclopropyl isomer from N-cyclopropyl
variants.

H NMR Characterization (400 MHz, )

The spectrum is characterized by the high-field multiplets of the cyclopropyl ring and the
specific coupling patterns of the aromatic protons.
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Chemical Shift Coupling
( - . . Constants (
Multiplicity Integration Assignment
» Ppm) , Hz)
6.75-6.85 dd 1H Ar-H5
6.45 - 6.55 dd 1H Ar-H2
6.35-6.45 ddd 1H Ar-H6
3.50 brs 2H -NH Exchangeable
1.95-2.05 m 1H Cp-CH Methine proton
Methylene (cis to
0.90 - 1.00 m 2H Cp-CH ey (
ring)
Methylene (trans
0.60 - 0.70 m 2H Cp-CH i (
to ring)
Expert Analysis:

e The "Roof Effect": The cyclopropyl protons appear as two distinct multiplets due to the
magnetic anisotropy of the aromatic ring.

e F-Coupling: The proton at H5 (ortho to Fluorine) shows a large coupling constant (

Hz), distinguishing it from H2 and H6.

 Differentiation: In N-cyclopropyl isomers, the cyclopropyl methine proton would shift
downfield to

ppm due to direct attachment to nitrogen.

C NMR Characterization (100 MHz, )
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Fluorine coupling (

) splits carbon signals into doublets.
« 156.5 (d,

Hz): C4 (C-F ipso carbon).
e 141.0 (d,

Hz): C1 (C-N ipso carbon).
« 128.5(d,

Hz): C3 (C-Cyclopropyl).
« 116.0 (d,

Hz): C5 (Ortho to F).
e 113.5(d,

Hz): C6.
e 112.0 (d,

Hz): C2.

e 9.5: Cyclopropyl CH.

7.2: Cyclopropyl

Infrared (IR) Spectroscopy

IR is used primarily for rapid raw material identification (ID) in quality control.
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Wavenumber (

Vibration Mode Diagnostic Value
)
Primary Amine doublet
3450, 3360 N-H Stretch
(Asym/Sym)
Cyclopropyl ring tension (High
3000 - 3080 C-H Stretch YEIOPTOPYITING (Hig
frequency)
1620 N-H Bend Scissoring vibration
1500, 1430 C=C Stretch Aromatic Ring
Strong, broad band (Specific to
1210 - 1250 C-F Stretch

fluoroarenes)

Experimental Protocol: High-Fidelity NMR
Acquisition

To ensure data integrity for regulatory filing or publication, follow this self-validating protocol.
o Sample Prep: Dissolve 10 mg of 3-Cyclopropyl-4-fluoroaniline in 0.6 mL of

(99.8% D) containing 0.03% TMS.

o Shimming: Perform automated gradient shimming followed by manual fine-tuning of Z1 and
Z2 to achieve a TMS linewidth of <0.5 Hz.

e Acquisition:
o Pulse Angle: 30°
o Relaxation Delay (D1): 1.0 s (sufficient for qualitative work; use 5.0 s for gNMR).
o Scans: 16 (1H), 1024 (13C).

e Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
Phasing must be manual to resolve the complex F-coupled multiplets.
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Validation Check:
 Verify the integration ratio of Aromatic (3H) : Amine (2H) : Cyclopropy! (5H).
o Confirm the presence of the

C-F coupling doublets; absence implies defluorination (impurity).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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